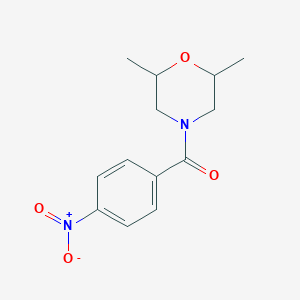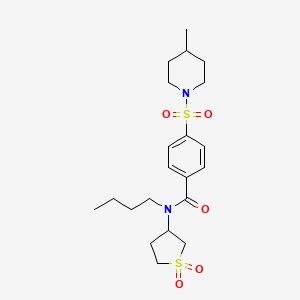
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a fluorophenyl group, and a tolyl group, making it a unique molecule with interesting properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of 4-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
化学反应分析
Types of Reactions: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.
Substitution: The tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Aminotetrazole derivatives.
Substitution: Substituted tolyl derivatives.
科学研究应用
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
Industry: Use in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. The exact mechanism depends on the specific application and the biological or chemical system .
相似化合物的比较
1-(4-fluorophenyl)biguanide hydrochloride
4-fluorophenylhydrazine
Methanone, 1,1'- (1,4-phenylene)bis [1- (4-fluorophenyl)-, polymer with bis (4-hydroxyphenyl)methanone]
Uniqueness: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is unique due to its combination of tetrazole, fluorophenyl, and tolyl groups, which provide distinct chemical and physical properties compared to similar compounds
属性
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-2-6-13(7-3-11)19-16(24)18-10-15-20-21-22-23(15)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSKGDOQNSQCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2888116.png)


![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)




![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)


![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)
![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)
